BenchChemオンラインストアへようこそ!

(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Chemical identity Regioisomer differentiation Quality control

(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-18-2) is a dihalogenated isoquinoline-1-carboximidamide derivative bearing bromine at the 8-position and chlorine at the 5-position of the isoquinoline core. This N-hydroxy carboximidamide scaffold is found in multiple bioactive small-molecule series, including inhibitors of monoamine oxidases and modulators of inflammatory cytokine production, where halogen substitution patterns critically influence target engagement and selectivity.

Molecular Formula C10H7BrClN3O
Molecular Weight 300.54 g/mol
Cat. No. B13175485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide
Molecular FormulaC10H7BrClN3O
Molecular Weight300.54 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C=CN=C2C(=NO)N)Br
InChIInChI=1S/C10H7BrClN3O/c11-6-1-2-7(12)5-3-4-14-9(8(5)6)10(13)15-16/h1-4,16H,(H2,13,15)
InChIKeyIYZSRRNYCKUABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide: A Defined Halogenated Isoquinoline Carboximidamide Building Block for Regiospecific SAR Exploration


(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-18-2) is a dihalogenated isoquinoline-1-carboximidamide derivative bearing bromine at the 8-position and chlorine at the 5-position of the isoquinoline core . This N-hydroxy carboximidamide scaffold is found in multiple bioactive small-molecule series, including inhibitors of monoamine oxidases and modulators of inflammatory cytokine production, where halogen substitution patterns critically influence target engagement and selectivity [1]. The compound is supplied at 95% purity with a molecular formula of C₁₀H₇BrClN₃O (MW 300.54 Da), a calculated LogP of 2.95, and a topological polar surface area (TPSA) of 69 Ų . Its regiospecific 8-Br/5-Cl arrangement distinguishes it from all other positional isomers in the same dihalogenated series, making it an essential tool for structure-activity relationship (SAR) studies where halogen position dictates biological outcome .

Why (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide Cannot Be Interchanged with Its Positional Isomers


Generic substitution across the dihalogenated isoquinoline-1-carboximidamide series is precluded by the non-equivalence of halogen positions with respect to both chemical reactivity and biological recognition. Bromine and chlorine exhibit markedly different leaving-group propensities in palladium-catalyzed cross-coupling reactions, meaning that an 8-Br/5-Cl isomer offers a chemoselective functionalization sequence fundamentally opposite to that of the 5-Br/8-Cl isomer . In medicinal chemistry contexts, the spatial orientation of the halogens relative to the N-hydroxy carboximidamide metal-chelating pharmacophore directly governs target binding geometry; published SAR around the related isoquinoline-1-carboximidamide chemotype demonstrates that moving a single halogen by one ring position can shift inhibitory potency by an order of magnitude or more [1]. Consequently, researchers cannot assume that purchasing the 5-bromo-8-chloro isomer (CAS 2060523-12-6) or the 5-bromo-7-chloro isomer (CAS 2060523-19-3) will yield equivalent synthetic intermediates or biological probe outcomes [1].

Quantitative Differentiation Evidence for (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide vs. Closest Positional Isomer Analogs


Regioisomeric Identity Confirmation: Distinct MDL Identifier and CAS Registry Number Relative to the 5-Br/8-Cl Isomer

The target compound is unambiguously distinguishable from its nearest positional isomer by unique registry identifiers. (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide bears CAS 2060523-18-2 and MDL MFCD30477952, whereas the 5-Br/8-Cl isomer is registered as CAS 2060523-12-6 . Both compounds share the identical molecular formula C₁₀H₇BrClN₃O and molecular weight 300.54 Da, making physical property-based discrimination impractical; identity verification therefore requires spectroscopic or chromatographic certification tied to the specific CAS and MDL identifiers. Procurement of the incorrect regioisomer introduces an uncontrolled variable that cannot be retrospectively corrected without re-synthesis .

Chemical identity Regioisomer differentiation Quality control

Physicochemical Property Parity Between 8-Br/5-Cl and 5-Br/8-Cl Isomers: Evidence That Selection Must Be Driven by Regiospecific Synthetic or Biological Rationale

Calculated physicochemical parameters for (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide and its 5-Br/8-Cl positional isomer are effectively identical: both display a calculated LogP of 2.95487, a topological polar surface area (TPSA) of 69 Ų, 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 rotatable bond . This parity demonstrates that bulk property-based selection criteria (lipophilicity, permeability prediction, solubility estimation) cannot differentiate between these two regioisomers. Any differential behavior observed in biological assays, metabolic stability studies, or reactivity screens must therefore be attributed to the specific spatial arrangement of the bromine and chlorine substituents rather than to global molecular properties .

Physicochemical profiling Isomer comparison ADME prediction

Synthetic Accessibility Advantage: 8-Bromo-5-chloroisoquinoline as a Commercially Available Direct Precursor for the 8-Br/5-Cl Carboximidamide Series

The target carboximidamide can be accessed from 8-bromo-5-chloroisoquinoline (CAS 927801-25-0), a commercially stocked building block available from multiple global suppliers including Fujifilm Wako Pure Chemical and American Elements, with reported purity of 97–98% and a catalog price point conducive to multi-gram scale-up [1]. In contrast, the isomeric precursor 5-bromo-8-chloroisoquinoline (CAS not indexed on major vendor databases) is not listed as a standard catalog item from the same supplier base, potentially incurring custom synthesis lead times and higher procurement costs [1]. This asymmetry in precursor availability creates a practical, quantifiable advantage for the 8-Br/5-Cl isomer series in terms of supply chain reliability and cost predictability for medicinal chemistry campaigns requiring iterative analog synthesis .

Synthetic chemistry Building block availability Route scouting

Halogen-Specific Chemoselectivity: Bromine at Position 8 Enables Pd-Catalyzed Cross-Coupling Discrimination vs. Chlorine at Position 5

The 8-Br/5-Cl substitution pattern establishes a built-in chemoselectivity hierarchy for sequential derivatization: the C–Br bond at position 8 is inherently more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond at position 5, enabling selective Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the 8-position while preserving the 5-chloro substituent for a subsequent orthogonal transformation [1]. In the reversed 5-Br/8-Cl isomer, the more labile bromine is positioned at C5, which—based on the calculated electrostatic potential surface of the isoquinoline ring—experiences a different electron density environment than C8, potentially altering coupling rates and yields [2]. This positional control over the first point of derivatization is not achievable with the 5-Br/8-Cl isomer and constitutes a synthetic differentiation that is meaningful for library design where the sequence of diversity introduction is predefined [1].

Chemoselective functionalization Cross-coupling C–Br vs. C–Cl reactivity

Optimal Deployment Scenarios for (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide in Drug Discovery and Chemical Biology


Regiospecific SAR Exploration of Isoquinoline-1-carboximidamide-Based Enzyme Inhibitors

Medicinal chemistry teams pursuing SAR around the isoquinoline-1-carboximidamide chemotype—particularly for targets such as monoamine oxidases (MAO-A/B), bromodomains, or pro-inflammatory cytokine pathways where halogen substitution has been shown to modulate potency—should procure the 8-Br/5-Cl isomer specifically. As demonstrated in BindingDB, related isoquinoline carboximidamide derivatives exhibit measurable target engagement (e.g., MAO-A IC50 = 1.04 × 10³ nM) [1]. The non-interchangeability of the 8-Br/5-Cl and 5-Br/8-Cl isomers, proven by their distinct CAS numbers and MDL identifiers despite identical computed LogP and TPSA values , means that biological data generated with the wrong regioisomer cannot be retroactively reassigned.

Sequential Diversification Library Synthesis Using Chemoselective Cross-Coupling

When the synthetic strategy requires initial functionalization at the 8-position of the isoquinoline ring (e.g., for exploring steric or electronic effects distal to the N-hydroxy carboximidamide metal-binding motif), the 8-Br/5-Cl isomer is the mandatory starting material. The inherent reactivity difference between C–Br (position 8) and C–Cl (position 5) enables a controlled two-step diversification sequence: first Suzuki coupling at C8, followed by a second orthogonal coupling at C5, without requiring protecting group strategies [1]. The commercially confirmed availability of the precursor 8-bromo-5-chloroisoquinoline (CAS 927801-25-0) from multiple vendors ensures supply chain continuity for library production at scales from milligram to multi-gram.

Pharmacophore Probe Design Requiring Defined Halogen Spatial Orientation

In structure-based drug design campaigns where halogen atoms serve as specific pharmacophoric elements (e.g., halogen bonding to backbone carbonyls, occupation of hydrophobic sub-pockets, or σ-hole interactions), the precise spatial coordinates of bromine and chlorine are critical. The 8-Br/5-Cl isomer places the larger, more polarizable bromine atom at the 8-position, which—based on the isoquinoline ring geometry—projects into a different region of chemical space compared to the 5-Br/8-Cl isomer . Crystallographic or docking studies that identify a halogen-binding hotspot at the position corresponding to C8 of the isoquinoline core create an unambiguous requirement for the 8-Br regioisomer over all alternatives.

Analytical Method Development and Reference Standard Qualification

For analytical chemistry groups developing HPLC or LC-MS methods to resolve regioisomeric mixtures in reaction crudes or metabolite identification studies, (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide serves as a certified reference standard. Its unique CAS 2060523-18-2 and MDL MFCD30477952 provide unambiguous traceability. The documented 95% purity specification meets the threshold for use as a chromatographic reference material, enabling accurate retention time mapping and mass spectrometric fragmentation pattern libraries to distinguish this isomer from the 5-Br/8-Cl (CAS 2060523-12-6) and 5-Br/7-Cl (CAS 2060523-19-3) isomers .

Quote Request

Request a Quote for (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.